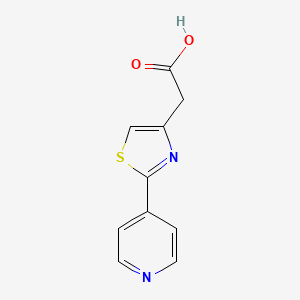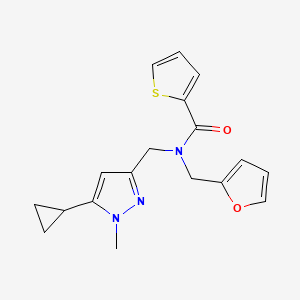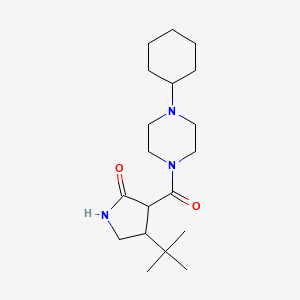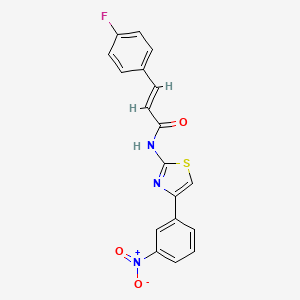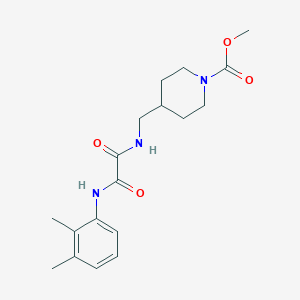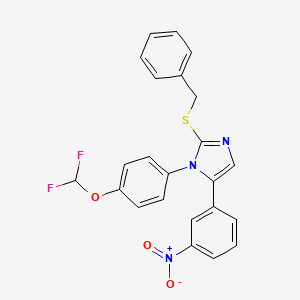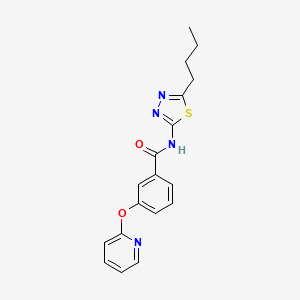
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-2-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-2-yloxy)benzamide, also known as BPTB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Applications De Recherche Scientifique
Anticancer Activity
Research has explored the synthesis and biological activity of heterocyclic compounds, including those related to N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-2-yloxy)benzamide, demonstrating their potential in the development of anticancer agents. These compounds have been evaluated against a range of cancer cell lines, highlighting their promising applications in cancer treatment (Tiwari et al., 2017).
Insecticidal Properties
The compound has also been investigated for its insecticidal properties. New heterocycles incorporating a thiadiazole moiety, related to the structural framework of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-2-yloxy)benzamide, have been synthesized and assessed for their efficacy against agricultural pests like the cotton leafworm, Spodoptera littoralis. This research suggests potential applications in agricultural pest management (Fadda et al., 2017).
Antimicrobial Activity
Studies on heterocyclic carboxamides and their derivatives, which share a structural relation to N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-2-yloxy)benzamide, have shown significant antimicrobial activities. These compounds have been tested against a variety of gram-positive and gram-negative bacteria and fungi, indicating their potential as antimicrobial agents (Patel & Patel, 2015).
Electrochemical Sensors
The compound's derivatives have been used in the development of electrochemical sensors, demonstrating high sensitivity and selectivity for the detection of trace amounts of metal ions like Chromium. This application is crucial for environmental monitoring and the detection of heavy metals in various samples (Hajiaghababaei et al., 2016).
Antiviral Research
In the field of antiviral research, compounds structurally related to N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(pyridin-2-yloxy)benzamide have been explored for their antiavian influenza virus activity. Novel benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized and evaluated for their effectiveness against the H5N1 strain, showcasing their potential in antiviral drug development (Hebishy et al., 2020).
Propriétés
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-2-3-10-16-21-22-18(25-16)20-17(23)13-7-6-8-14(12-13)24-15-9-4-5-11-19-15/h4-9,11-12H,2-3,10H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRNIQCNJCCNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

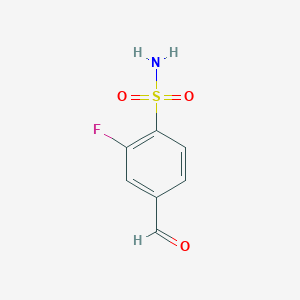
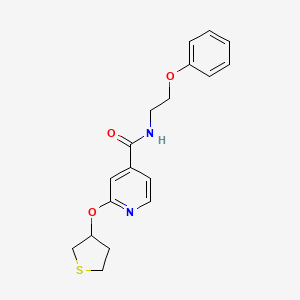

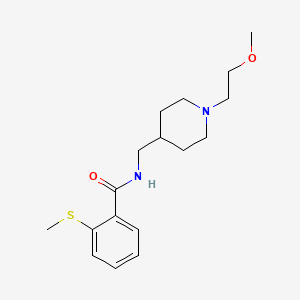
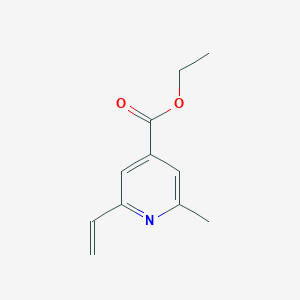
![4-Amino-5,6,7,8,9-pentahydrocyclohepta[1,2-d]pyrimidino[4,5-b]thiophene-2-thio l](/img/structure/B2983892.png)
![Ethyl 4-[4-[(1,3-dioxoisoindol-4-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2983893.png)

